(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine is a chemical compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a butan-2-yl group and a 3,4-difluorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine typically involves the reaction of butan-2-ylamine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated amines on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2,5-difluorophenyl)methyl]amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine: Another isomer with fluorine atoms at the 2 and 4 positions.
Uniqueness
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s interaction with molecular targets, making it distinct from its isomers.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
ROHFXYWHSAYEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.